molecular formula C18H20ClN3O2 B4677690 N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

Cat. No. B4677690
M. Wt: 345.8 g/mol
InChI Key: RVNGRLFWDMOUIJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for research in a number of different fields.

Mechanism of Action

The exact mechanism of action of CMU is not fully understood, but it is thought to act as a modulator of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and modulating GABA receptors can have a variety of effects on brain function.
Biochemical and Physiological Effects:
CMU has been shown to have a variety of biochemical and physiological effects, including anxiolytic and anticonvulsant effects in the brain, and inhibition of cancer cell growth. CMU has also been shown to have effects on other physiological systems, including the cardiovascular system and the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMU for lab experiments is its well-characterized chemical structure and mechanism of action, which makes it a useful tool for studying GABA receptors and other biological systems. However, one limitation of CMU is its relatively low potency compared to other GABA receptor modulators, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on CMU, including the development of new drugs based on its chemical structure, further studies of its mechanism of action and physiological effects, and the exploration of its potential applications in a variety of different scientific fields. Additionally, there may be opportunities to optimize the synthesis method for CMU and improve its potency and selectivity for GABA receptors.

Scientific Research Applications

CMU has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, CMU has been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer research, CMU has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug development, CMU has been used as a scaffold for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-3-7-17(8-4-15)21-18(23)20-16-5-1-14(2-6-16)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNGRLFWDMOUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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